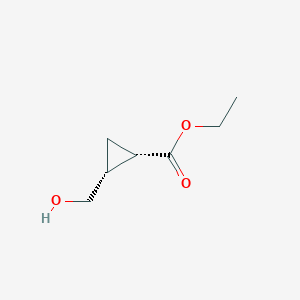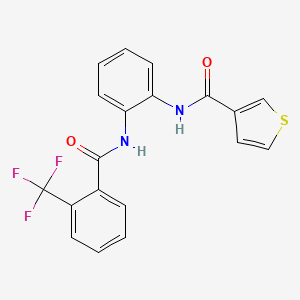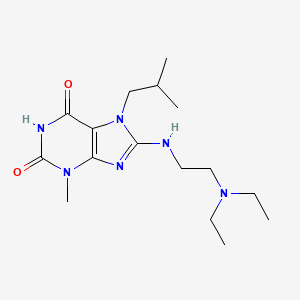
(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, also known as ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, is a cyclopropane derivative that has gained significant attention in recent years due to its potential applications in the field of organic synthesis and medicinal chemistry. This compound is characterized by its unique three-membered ring structure, which makes it an interesting target for researchers looking to develop new synthetic methods and investigate its biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Study of Optical Isomers : The preparation of optically active derivatives such as 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid has been achieved through routes involving cycloalkylation, demonstrating the compound's significance in studying optical isomerism and its applications in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989).
Enzyme-Catalyzed Polymerization : Derivatives of (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate have been used in the oligomerization process catalyzed by enzymes such as horseradish peroxidase, demonstrating its application in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).
Biological Evaluation of Derivatives : The cyclopropyl moiety, a core structure in this compound, has been used in the synthesis of bromophenol derivatives. These derivatives have shown effectiveness as inhibitors for enzymes like cytosolic carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Conformational Study and Biological Activity : The compound's derivatives have been used in studying conformational aspects of biologically active compounds to enhance activity and investigate bioactive conformations. For instance, chiral cyclopropanes bearing two differentially functionalized carbon substituents were designed as conformationally restricted analogues of histamine, indicating the compound's role in understanding and enhancing biological activity (Kazuta, Matsuda, & Shuto, 2002).
Biocatalytic Asymmetric Synthesis : The compound's derivatives are crucial in drug research and development, especially as key chiral intermediates in synthesizing potent protease inhibitors. For example, the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester demonstrates the application of this compound in creating essential pharmacophoric units (Zhu, Shi, Zhang, & Zheng, 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQBVPPEXCRXAW-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2641608.png)

![2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2641614.png)

![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2641620.png)

![4-Imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2641623.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2641626.png)

